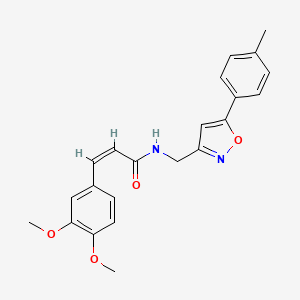
(Z)-3-(3,4-dimethoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(3,4-dimethoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a (Z)-configured double bond, a 3,4-dimethoxyphenyl group, and an isoxazole ring substituted with a p-tolyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the p-tolyl group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the acrylamide moiety: This involves the reaction of an amine with an acryloyl chloride under basic conditions.
Coupling of the 3,4-dimethoxyphenyl group: This step can be performed using a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the acrylamide moiety can yield the corresponding amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced acrylamide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The isoxazole ring and acrylamide moiety can participate in covalent bonding or non-covalent interactions, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(3,4-dimethoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide: Similar structure but with a phenyl group instead of a p-tolyl group.
(Z)-3-(3,4-dimethoxyphenyl)-N-((5-(m-tolyl)isoxazol-3-yl)methyl)acrylamide: Similar structure but with an m-tolyl group instead of a p-tolyl group.
Uniqueness
The uniqueness of (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group may enhance its lipophilicity and membrane permeability, potentially leading to improved bioavailability in biological systems.
Properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15-4-8-17(9-5-15)20-13-18(24-28-20)14-23-22(25)11-7-16-6-10-19(26-2)21(12-16)27-3/h4-13H,14H2,1-3H3,(H,23,25)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZFELMDHAEFKH-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)/C=C\C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-Cyano-3-[4-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2756853.png)
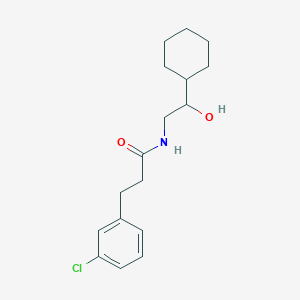
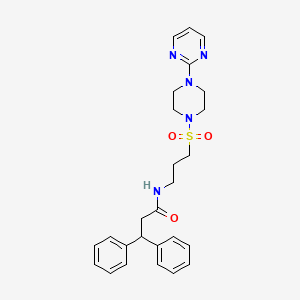
![Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate](/img/structure/B2756859.png)
![3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide](/img/structure/B2756860.png)
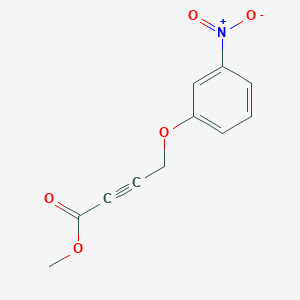
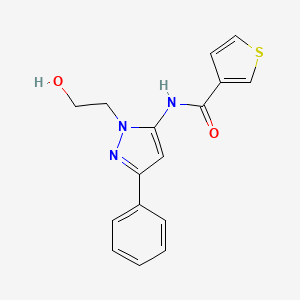
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide](/img/structure/B2756865.png)
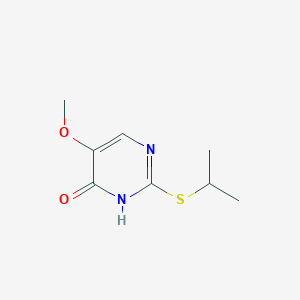
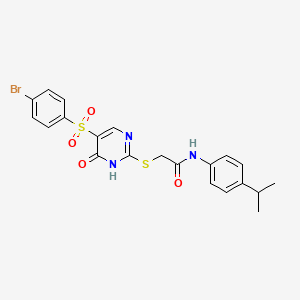
![4-[(4-nitrophenyl)carbamoyl]butanoic Acid](/img/structure/B2756872.png)
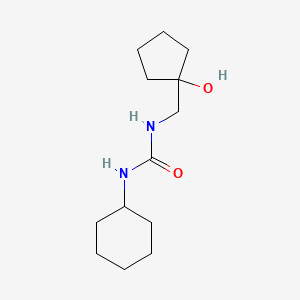
![Methyl 2-[cyano(3-ethylphenyl)amino]acetate](/img/structure/B2756874.png)
![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-chlorophenyl)-2-oxoacetamide](/img/structure/B2756876.png)
